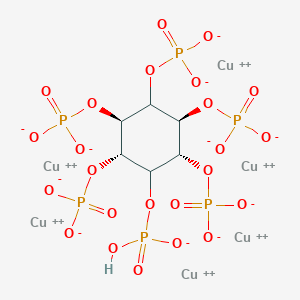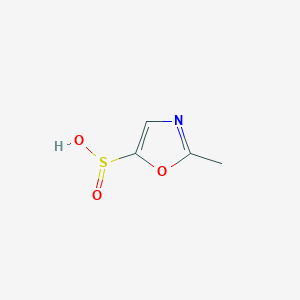
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of fluorine and imino groups in its structure enhances its reactivity and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent reaction is typically carried out in the presence of a catalyst such as Lewis acids or silica-supported solid acids .
Another method involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. This method involves irradiating an ethanolic solution of the aldehyde, β-ketoester, and guanidine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts and biocatalysts can also enhance the efficiency and eco-friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one: This compound is similar in structure but has a tosyl group instead of a methyl group, which can affect its reactivity and biological activity.
3,4-Dihydropyrimidin-2(1H)-ones/thiones: These compounds share the dihydropyrimidine core structure but differ in the substituents attached to the ring.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine distinguishes it from other dihydropyrimidines. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H7FN4 |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
5-fluoro-2-imino-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7FN4/c1-10-2-3(6)4(7)9-5(10)8/h2H,1H3,(H3,7,8,9) |
Clave InChI |
HKTOJVQFUHYWGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=NC1=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)

![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)


![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)


![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)




